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Clinical CNS Efficacy at a Glance

Get Quote

The following table summarizes key intracranial efficacy data from pivotal clinical trials for major HER2

inhibitors.
CNS
. . . Overall
Drug . Patient Intracranial Progression- .
. Trial Name . . . Survival
(Regimen) Population ORR (iORR) Free Survival .
(OS) in BM
(PFS)
Tucatinib (+ HER2CLIMB Active/Untreated 47.3% (in 9.9 months 21.4
Trast, Cape) [1][2] BM active BM) (median) months
(median in
active BM)
Trastuzumab DESTINY- Active BM 62.3% 17.3 months Data
Deruxtecan (T- Breastl12 [1] (82.6% in (median) Immature
DXd) untreated)
Trastuzumab TUXEDO-1 Active BM 73.3% 14 months -
Deruxtecan (T- [1] (median)
DXd)
© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s547973?utm_src=pdf-body
https://www.smolecule.com/products/s547973?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/pii/S2468294225001339
https://www.onclive.com/view/systemic-therapies-are-now-preferred-in-some-patients-with-her2-breast-cancer-brain-metastases
https://www.sciencedirect.com/science/article/pii/S2468294225001339
https://www.sciencedirect.com/science/article/pii/S2468294225001339
https://www.smolecule.com/products/s547973?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Drug
(Regimen)

Trastuzumab
Deruxtecan (T-
DXd)

Neratinib (+

Cape)

Neratinib (+ T-
DM1)

Pyrotinib (+
Cape)

Trial Name

Real-World
(Italian) [3]

TBCRC 022
(Cohort 3A)

[4]

TBCRC 022
(Cohort 4A)

[4]

PERMEATE
[2]

Patient
Population

Mixed (including
active BM)

Progressive BM,
no prior lapatinib

Untreated BM

BM, no prior
radiotherapy

Intracranial

ORR (iORR)

59.0%

48.6%

50.0%

74.6%

Progression-
Free Survival
(PFS)

15.6 months
(median iPFS)

Pharmacokinetics and Target Engagement

Overall
Survival
(OS) in BM

77.9% (12-
month rate)

Differences in clinical efficacy are rooted in the drugs' ability to reach and inhibit HER2 in the brain. A key

physiologically based pharmacokinetic (PBPK) modeling study provides mechanistic insights [5].

Parameter Tucatinib Neratinib Lapatinib
Unbound Brain 14.5 nmol/L 0.68 nmol/L 16.8 nmol/L
Concentration
(Css,ave,br)
In vitro IC50 for 6.9 nmol/L 5.6 nmol/L 109 nmol/L
HER2
Target Engagement 2.1 0.12 0.15
Ratio (TER) in normal
brain [5]
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Parameter Tucatinib Neratinib Lapatinib

Key Conclusion Achieves sulfficient Low brain Low potency limits target
HERZ2 inhibition evenin  concentration limits engagement despite
areas with an intact intracranial target moderate brain
blood-brain barrier. engagement. penetration.

This diagram illustrates the PBPK modeling workflow used to generate the pharmacokinetic comparisons

above:

(In Vitro Date)

arameter Input

echanistic Simulation

nterpretation

Click to download full resolution via product page

Safety and Tolerability Profile

Safety and tolerability are critical for treatment decisions. The most common adverse events (AEs) are

summarized below.
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Most Common High-
Drug (Class) et T2 Other Notable AEs
rade

Tucatinib (TKI) Diarrhea [2] Liver enzyme elevation, Palmar-plantar
erythrodysesthesia [6]

Neratinib (TKI) Diarrhea (=25% Grade -

3) [4]
Trastuzumab - Nausea, Fatigue, Myelosuppression, Interstitial
Deruxtecan (ADC) lung disease (ILD) [3]

Key Insights for Professionals

¢ Tucatinib's Niche: The HER2CLIMB regimen is a cornerstone for patients with active brain
metastases, supported by a proven overall survival benefit [1] [2]. Real-world evidence confirms its
effectiveness even after prior T-DXd treatment [6].

¢ Rising Role of T-DXd: T-DXd demonstrates remarkably high intracranial response rates, positioning
it as a powerful option. Its role is rapidly evolving from later to earlier lines of therapy [1] [3] [2].

¢ Sequencing Considerations: The optimal sequence of these agents (e.g., T-DXd followed by
tucatinib, or vice versa) remains a key unanswered question in the field [4] [6]. Real-world data
shows that tucatinib is effective after T-DXd progression [6].

¢ Mechanistic Underpinnings: Tucatinib's clinical efficacy is explained by its favorable
pharmacokinetic profile. It is a highly selective HER2 inhibitor with minimal inhibition of EGFR, which
is associated with reduced off-target toxicities like rash and diarrhea [5].

Experimental Methodology Overview

For the key studies cited, here are the core experimental designs:

e HER2CLIMB Trial (Tucatinib): A randomized, double-blind, placebo-controlled phase 2 trial. Patients
had HER2+ MBC and received tucatinib/placebo + trastuzumab + capecitabine. A prespecified
subgroup included patients with brain metastases, including those with active lesions. CNS efficacy
was a secondary endpoint assessed using modified RANO-BM criteria [1] [2].

e DESTINY-Breastl2 (T-DXd): An open-label, single-arm phase 3b/4 trial. It enrolled patients with
HER2+ MBC, with a dedicated cohort for those with stable or active brain metastases at baseline.
The primary endpoint was PFS; intracranial efficacy was a key secondary endpoint [1].
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e PBPK Modeling Study: This analysis used in vitro data (metabolism, plasma/brain tissue binding,
passive permeability, efflux transporter interactions) to build a whole-body PBPK model integrated
with a 4-compartment permeability-limited brain model. The model was verified against available
clinical PK data to predict unbound drug concentrations in the brain and calculate the Target
Engagement Ratio (TER) [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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